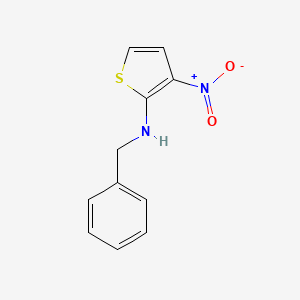

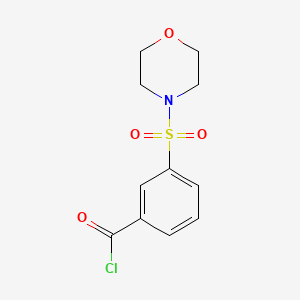

N-benzyl-3-nitrothiophen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

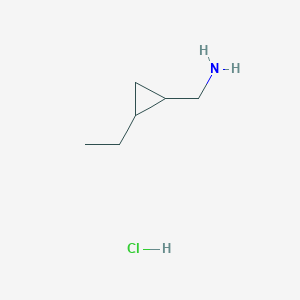

“N-benzyl-3-nitrothiophen-2-amine” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It is a derivative of 3-nitrothiophen-2-amine, which is a sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of K2CO3 in refluxing ethanol . This transformation generates two C–C bonds in a single operation and presumably proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .Molecular Structure Analysis

The structure of “this compound” was deduced from one- and two-dimensional NMR spectroscopic, microanalytical, and mass spectral data .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “this compound” generates two C–C bonds in a single operation and presumably proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .科学的研究の応用

Aromatic Nucleophilic Substitution Reactions

The kinetics of nucleophilic aromatic substitution of nitrothiophenes with different amines have been extensively studied. For instance, the substitution reactions of some 2-L-5-nitrothiophenes with amines like pyrrolidine, piperidine, and morpholine in room-temperature ionic liquids showed that these reactions occur faster in ionic liquids than in conventional solvents, such as methanol and benzene. This suggests that ionic liquids could be advantageous mediums for these types of reactions due to their unique solvation effects (D’Anna et al., 2006).

Molecular Electronics

The use of molecules containing a nitroamine redox center in the active self-assembled monolayer of an electronic device demonstrated significant on-off ratios and negative differential resistance. This highlights the potential of nitroamine compounds in the development of molecular electronic devices with high on-off peak-to-valley ratios, exceeding 1000:1 (Chen et al., 1999).

Biomolecular Sensing

Nitrobenzoxadiazole (NBD) compounds, known for their high reactivity toward amines and biothiols, exhibit distinct colorimetric and fluorescent changes, making them valuable for biomolecular sensing. The unique activity of NBD ethers with amines has facilitated site-specific protein labeling and the detection of enzyme activities, underscoring their importance in the development of probes for investigating biological processes (Jiang et al., 2021).

Catalytic Oxidation

The study of the methyltrioxorhenium-catalyzed oxidation of secondary and primary amines with hydrogen peroxide to afford nitrones and oximes highlights the potential applications of N-benzyl-3-nitrothiophen-2-amine in catalytic oxidation processes. This suggests a pathway for selectively oxidizing benzylamines to oximes and provides insights into the oxidation of primary alkylamines (Yamazaki, 1997).

将来の方向性

特性

IUPAC Name |

N-benzyl-3-nitrothiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-13(15)10-6-7-16-11(10)12-8-9-4-2-1-3-5-9/h1-7,12H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIWMLUJLWMJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)

![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)

![2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2915969.png)

![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)